molecular formula C20H19NS B7563059 2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole

Cat. No. B7563059
M. Wt: 305.4 g/mol
InChI Key: TYBZVTLWKZRZBP-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPT and is a thiazole derivative. DMPT has a molecular formula of C17H16N2S and a molecular weight of 280.39 g/mol.

Mechanism of Action

The mechanism of action of DMPT is not fully understood, but it is believed to act on various cellular pathways, including the inhibition of protein synthesis and the activation of apoptosis. DMPT has also been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and promoting cell death.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune function. DMPT has also been shown to have anti-inflammatory properties, as it can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of using DMPT in lab experiments is its relatively low cost and easy availability. DMPT is also stable under normal laboratory conditions and can be easily synthesized. However, one limitation of using DMPT is its potential toxicity, as it has been shown to have cytotoxic effects on some cell lines.

Future Directions

There are several future directions for the study of DMPT, including further investigation of its mechanism of action and potential applications in drug development. DMPT could also be studied for its potential use as a feed additive in aquaculture and poultry farming. Additionally, DMPT could be investigated for its potential use in the synthesis of new materials with unique properties.

Synthesis Methods

DMPT can be synthesized through various methods, including the condensation of 2-amino-5-methylthiazole with 2,5-dimethylbenzaldehyde in the presence of a catalyst. Another method involves the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride.

Scientific Research Applications

DMPT has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and material science. In the pharmaceutical industry, DMPT has been investigated for its anticancer, anti-inflammatory, and antibacterial properties. In agriculture, DMPT has been studied as a feed additive for livestock, as it has been shown to improve feed conversion efficiency and promote growth. In material science, DMPT has been investigated for its potential use as a precursor for the synthesis of new materials.

properties

IUPAC Name

2-[(E)-2-(2,5-dimethylphenyl)ethenyl]-4-(4-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NS/c1-14-5-8-17(9-6-14)19-13-22-20(21-19)11-10-18-12-15(2)4-7-16(18)3/h4-13H,1-3H3/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYBZVTLWKZRZBP-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C=CC3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C=C/C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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